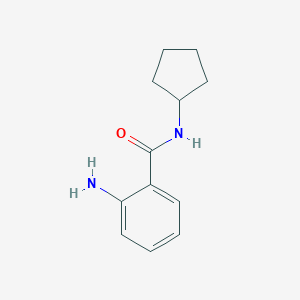

2-amino-N-cyclopentylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

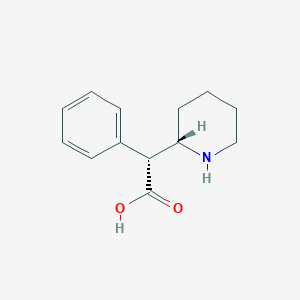

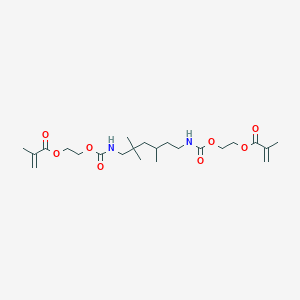

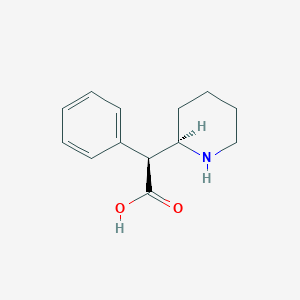

2-amino-N-cyclopentylbenzamide is a chemical compound with the CAS Number: 142141-37-5 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 2-amino-N-cyclopentylbenzamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-amino-N-cyclopentylbenzamide is1S/C12H16N2O/c13-11-8-4-3-7-10 (11)12 (15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

2-amino-N-cyclopentylbenzamide is a powder that is stored at room temperature . It has a melting point range of 157-160 degrees Celsius .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

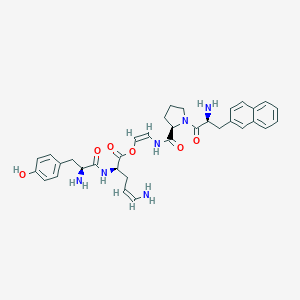

2-Amino-N-cyclopentylbenzamide and its derivatives demonstrate significant anticonvulsant effects. A study by Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant properties in mice. These compounds were tested against seizures induced by electroshock and pentylenetetrazole, with some showing potency comparable to established anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984).

Histone Deacetylase (HDAC) Inhibitors

Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type HDAC inhibitors featuring a sulfur-containing bicyclic arylmethyl moiety. These compounds, including one with a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group, showed promise in reducing the volume of human colon cancer HCT116 xenografts in nude mice (Kiyokawa et al., 2010).

Prodrug Development

Nielsen and Bundgaard (1986) explored 2-hydroxymethylbenzamides derived from various amines as potential prodrug models. These compounds, including some based on the 2-aminobenzamide structure, were evaluated for their ability to release therapeutic amines (Nielsen & Bundgaard, 1986).

Proteomic Analysis in Neurodegenerative Diseases

Shan et al. (2014) conducted a proteomic analysis using a 2-aminobenzamide HDAC inhibitor in Friedreich’s ataxia patient iPSC-derived neural stem cells. This study provides insights into the potential targets and pathways impacted by these compounds, highlighting their relevance in neurodegenerative disease research (Shan et al., 2014).

Crop Enhancement

Teixeira et al. (2018) studied the application of amino acids, including 2-aminobenzamides, in enhancing nitrogen metabolism and productivity in soybean crops. This research shows the potential of these compounds in improving agricultural yields (Teixeira et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propiedades

IUPAC Name |

2-amino-N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOXPMLASKJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361382 |

Source

|

| Record name | 2-amino-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopentylbenzamide | |

CAS RN |

142141-37-5 |

Source

|

| Record name | 2-amino-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)